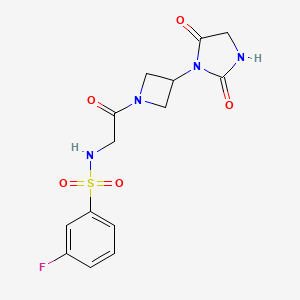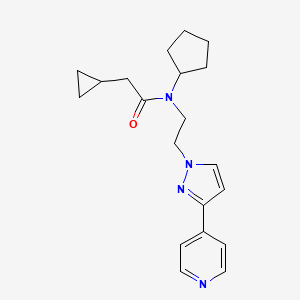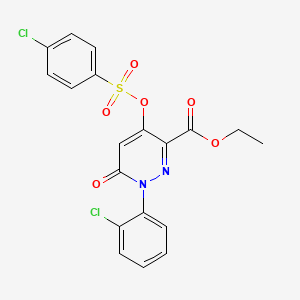![molecular formula C13H16O3 B2431485 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane CAS No. 66123-38-4](/img/structure/B2431485.png)
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane is an organic compound characterized by the presence of an oxirane (epoxide) ring and an oxolane (tetrahydrofuran) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a cyclization reaction with tetrahydrofuran under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can attack the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and potential biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzaldehyde
- 3-(Oxiran-2-ylmethoxy)phenylpropanoate
- 4-(Oxiran-2-ylmethoxy)phenylmethanol
Uniqueness
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane is unique due to the presence of both an epoxide and an oxolane ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
Propriétés
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-12(15-8-13-9-16-13)4-2-10(1)11-5-6-14-7-11/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEXXRNTNMXBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2431403.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)



![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)
![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)
![3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B2431414.png)

![2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2431418.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2431420.png)


![1-(4-ethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431425.png)
